molecular formula C15H13BrN2O2 B3287825 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole CAS No. 848142-58-5

3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Cat. No. B3287825
M. Wt: 333.18 g/mol
InChI Key: XYKQSOBARBHUIN-UHFFFAOYSA-N
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Description

3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

Antiproliferative Activity

Research into similar compounds, such as 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, has shown promising antiproliferative activity. This suggests potential applications in cancer research and treatment. Specifically, one derivative demonstrated significant activity, hinting at the therapeutic potential of structurally related compounds like 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole in antiproliferative therapies (Narayana, Raj, & Sarojini, 2010).

Corrosion Inhibition

A study on a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), revealed its effectiveness in inhibiting the corrosion of mild steel in corrosive environments. This suggests that compounds like 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole could have applications in corrosion control and material science (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Antifungal Properties

In a related study, compounds derived from 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole showed antifungal properties against Thielaviopsis paradoxa, a fungus causing stem-bleeding disease in coconut plants. This indicates potential agricultural and pharmacological applications for similar compounds in controlling plant diseases (Holla, Poojary, Kalluraya, & Gowda, 1996).

Optical and Electrochemical Properties

Indazole derivatives, including those similar to 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole, have been reported to have various optical and electrochemical properties, indicating potential applications in material sciences, especially in areas like photovoltaics and electronics (Hariyanti, Yanuar, Kusmardi, & Hayun, 2020).

Anti-inflammatory Activity

Research into derivatives of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which bear structural resemblance to 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole, demonstrated anti-inflammatory properties. This suggests possible medical applications in developing anti-inflammatory drugs (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

properties

IUPAC Name

3-bromo-5-methoxy-2-(4-methoxyphenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQSOBARBHUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M De Angelis, F Stossi, KA Carlson… - Journal of medicinal …, 2005 - ACS Publications
The estrogen receptors, ERα and ERβ, are important pharmaceutical targets. To develop ERβ-selective ligands, we synthesized a series of nonsteroidal compounds having a phenyl-2H…
Number of citations: 227 pubs.acs.org

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